molecular formula C17H17N5O3 B2711530 (1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034253-16-0

(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No.: B2711530
CAS No.: 2034253-16-0
M. Wt: 339.355
InChI Key: XPDQLTANWCGMMS-UHFFFAOYSA-N
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Description

(1H-benzo[d]imidazol-5-yl)(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone is a synthetic organic compound. It belongs to the category of heterocyclic compounds, characterized by a diverse arrangement of nitrogen atoms within its molecular structure. Its structural complexity and functional groups make it a subject of interest in medicinal and materials chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Precursors: : The synthesis typically begins with benzimidazole and 3-methoxypyrazine, which are commercially available.

  • Key Steps: : The core structure is assembled through a series of reactions involving nucleophilic substitution, palladium-catalyzed coupling, and cyclization.

  • Conditions: : Commonly employed solvents include dichloromethane and dimethyl sulfoxide, with reaction temperatures ranging from 25°C to 150°C, and the use of bases like potassium carbonate.

Industrial Production Methods

  • Scale-Up Processes: : In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield.

  • Optimizations: : Catalysts and reagents are selected to maximize efficiency and reduce costs, with emphasis on green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions, particularly at the benzimidazole ring.

  • Reduction: : The compound can also be reduced under catalytic hydrogenation conditions.

  • Substitution: : It is prone to nucleophilic substitutions at the pyrrolidinyl and methoxy groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like m-chloroperoxybenzoic acid.

  • Reduction: : Catalysts such as palladium on carbon with hydrogen gas.

  • Substitution: : Nucleophiles like sodium hydride.

Major Products Formed

  • Oxidation: : Yields oxidized benzimidazole derivatives.

  • Reduction: : Produces reduced pyrrolidinyl variants.

  • Substitution: : Leads to a variety of substituted benzimidazoles and pyrazine derivatives.

Scientific Research Applications

Chemistry

  • Molecular Probes: : Used as a probe to study various chemical reactions and mechanisms.

Biology

  • Biological Activity: : Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine

  • Drug Development: : Explored for therapeutic applications, particularly in oncology and neurology, due to its potential to interact with various biological targets.

Industry

  • Materials Science: : Employed in the development of novel materials with specific electronic or photonic properties.

Comparison with Similar Compounds

Similar Compounds

  • Benzimidazole Derivatives: : Other compounds within this family include 2-(2-furyl)-1H-benzimidazole and 5-chloro-2-methyl-1H-benzimidazole.

  • Pyrrolidine Derivatives: : Such as 1-(3-chloropyrazin-2-yl)pyrrolidin-2-one.

  • Methoxy Pyrazine Derivatives: : Like 3-methoxy-6-methylpyrazine.

Uniqueness

  • Structural Complexity: : The combination of benzimidazole, methoxypyrazine, and pyrrolidine rings in a single molecule imparts unique chemical properties.

  • Functional Diversity: : Its varied functional groups enable it to participate in a wide range of chemical reactions and biological interactions.

This compound stands out due to its intricate structure and multifaceted applications across different fields. Let’s delve deeper or shift gears if there's something else piquing your curiosity!

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-24-15-16(19-6-5-18-15)25-12-4-7-22(9-12)17(23)11-2-3-13-14(8-11)21-10-20-13/h2-3,5-6,8,10,12H,4,7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQLTANWCGMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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